Rosuvastatin works by inhibiting an enzyme in the liver called HMG-CoA reductase. This enzyme plays a key role in the production of cholesterol. By inhibiting this enzyme, rosuvastatin reduces the amount of cholesterol produced by the liver PubChem: .
Multiple clinical trials have shown that rosuvastatin is effective in lowering low-density lipoprotein (LDL) cholesterol, also known as "bad" cholesterol. Studies have demonstrated reductions in LDL cholesterol levels ranging from 45.8% to 54.6% DrugBank: .
Emerging research suggests that rosuvastatin may have neuroprotective properties and could potentially benefit cognitive function. Studies in animal models have shown that rosuvastatin may improve memory and learning, and reduce oxidative stress in the brain PMC: . However, more research is needed to determine if these effects translate to humans.
Rosuvastatin Sodium is a member of the statin class of medications, primarily used to lower cholesterol levels in the blood. It acts as a competitive inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which plays a crucial role in the biosynthesis of cholesterol. The chemical structure of Rosuvastatin Sodium is represented by the formula and is characterized by its high hydrophilicity, which enhances its hepatic uptake and minimizes systemic exposure compared to other statins like atorvastatin and simvastatin .
Rosuvastatin sodium works by inhibiting HMG-CoA reductase, a key enzyme in the liver responsible for cholesterol production []. By reducing cholesterol synthesis, rosuvastatin lowers LDL-C levels in the bloodstream. This decrease in LDL-C helps prevent plaque buildup in arteries, thereby reducing the risk of heart attack and stroke [].
Rosuvastatin sodium is generally well-tolerated, but some side effects may occur, including muscle pain, headache, and nausea []. In rare cases, it can cause serious adverse effects like liver damage and muscle breakdown (rhabdomyolysis) []. Rosuvastatin can also interact with other medications, so it's crucial to inform your doctor about all medications you are taking.
Rosuvastatin exhibits several biological activities beyond cholesterol reduction. It has been shown to exert anti-inflammatory effects by modulating nitric oxide synthase expression and reducing ischemic-reperfusion injuries in cardiac tissues. Additionally, it enhances nitric oxide bioavailability through post-transcriptional modifications of nitric oxide synthase .
The drug's mechanism also involves inhibition of inflammatory markers and modulation of endothelial function, making it beneficial for cardiovascular health .
The synthesis of Rosuvastatin Sodium involves multiple steps:
Rosuvastatin Sodium is primarily utilized for:
Rosuvastatin Sodium shares structural similarities with other statins but exhibits unique properties that distinguish it from them. Below is a comparison with some notable statins:
| Compound Name | Unique Features | Common Use |
|---|---|---|
| Atorvastatin | Extensive metabolism via CYP3A4 | Cholesterol management |
| Simvastatin | Prodrug form, metabolized extensively | Hyperlipidemia treatment |
| Lovastatin | Derived from fungal sources | Cholesterol reduction |
| Pitavastatin | Less hydrophilic than Rosuvastatin | Dyslipidemia management |
| Fluvastatin | Shorter half-life | Hyperlipidemia treatment |
Rosuvastatin sodium exhibits the molecular formula C₂₂H₂₇FN₃NaO₆S, representing a sodium salt form of the parent rosuvastatin compound [1] [6]. The molecular weight of rosuvastatin sodium has been consistently reported as 503.52 grams per mole across multiple analytical sources [1] [6] [26]. This molecular weight represents the complete sodium salt complex, incorporating the organic rosuvastatin anion with the sodium cation.
The systematic nomenclature identifies rosuvastatin sodium as sodium (3R,5S,6E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate [1]. The Chemical Abstracts Service registry number 147098-18-8 serves as the unique identifier for this compound [1] [3] [22].
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₂H₂₇FN₃NaO₆S |
| Molecular Weight | 503.52 g/mol |
| Chemical Abstracts Service Number | 147098-18-8 |
| Systematic Name | Sodium (3R,5S,6E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
The pyrimidine core represents the central heterocyclic scaffold of rosuvastatin sodium, functioning as the primary structural foundation that distinguishes this compound within the statin class [8] [9]. Nuclear magnetic resonance spectroscopic analysis has confirmed the presence of the six-membered pyrimidine ring containing two nitrogen atoms at positions 1 and 3 [34] [35]. This pyrimidine framework closely mimics the adenine fragment of adenosine triphosphate, which proves critical for the compound's biological activity through its interaction with three-hydroxy-three-methylglutaryl coenzyme A reductase [9].
The pyrimidine ring in rosuvastatin sodium adopts a planar configuration, with the nitrogen atoms contributing to the electron distribution and overall molecular stability [33] [35]. Solid-state nuclear magnetic resonance studies have revealed that the pyrimidine core exhibits limited rotational freedom due to conjugation with adjacent aromatic systems [33]. The ring system demonstrates characteristic chemical shifts in carbon-13 nuclear magnetic resonance spectroscopy, with signals appearing in the aromatic region between 120-160 parts per million [34].
The fluorophenyl substituent consists of a benzene ring bearing a fluorine atom at the para position, contributing significantly to the compound's physicochemical properties [8] [10]. Spectroscopic analysis has identified characteristic fluorine-carbon coupling patterns in nuclear magnetic resonance spectra, confirming the para substitution pattern [34]. The fluorophenyl group enhances the compound's lipophilicity while maintaining appropriate solubility characteristics for pharmaceutical applications [8].
The methylsulfonamido functional group represents a distinctive structural feature that differentiates rosuvastatin from other statin compounds [9] [10]. This group consists of a sulfonamide moiety bearing two methyl substituents, creating a sterically hindered environment around the sulfur center [35]. Infrared spectroscopy has revealed characteristic absorption bands for the sulfonamide group, with asymmetric and symmetric sulfur-oxygen stretching vibrations appearing at approximately 1350 and 1150 wavenumbers respectively [39] [41].
The presence of the methylsulfonamido group renders rosuvastatin sodium a non-substrate for cytochrome P450 3A4 enzymes, reducing potential for drug-drug interactions compared to other statin compounds [9]. Molecular dynamics studies have demonstrated that this functional group exhibits restricted rotation due to steric interactions with neighboring substituents [33] [35].
The dihydroxyhept-6-enoic acid side chain constitutes the pharmacophore region of rosuvastatin sodium, containing the essential structural elements for biological activity [8] [13]. This seven-carbon chain features two hydroxyl groups at positions 3 and 5, along with a carboxylate group that forms the sodium salt [1] [13]. The side chain adopts an extended conformation in the solid state, as confirmed by X-ray crystallographic analysis of related rosuvastatin compounds [32].
Nuclear magnetic resonance spectroscopic studies have identified distinct chemical shifts for the hydroxyl-bearing carbons, appearing at approximately 68-72 parts per million in carbon-13 spectra [34] [35]. The alkene functionality within the side chain exhibits characteristic coupling patterns in proton nuclear magnetic resonance spectroscopy, confirming the E geometric configuration [34].
The dihydroxyhept-6-enoic acid chain demonstrates conformational flexibility in solution, with molecular dynamics simulations revealing multiple accessible conformations [33]. However, the presence of intramolecular hydrogen bonding between the hydroxyl groups and the carboxylate oxygen stabilizes specific conformational states [35].
Rosuvastatin sodium exhibits a defined stereochemical configuration designated as (3R,5S,6E), representing the therapeutically active form of the compound [1] [5] [7]. The R configuration at position 3 and S configuration at position 5 correspond to the absolute stereochemistry of the hydroxyl-bearing carbon centers within the dihydroxyhept-6-enoic acid side chain [14] [18]. The E designation refers to the geometric isomerism of the carbon-carbon double bond at position 6, indicating the trans arrangement of substituents across the alkene [5] [7].
Chiral chromatographic analysis has confirmed the enantiomeric purity of rosuvastatin sodium, with typical preparations achieving greater than 95% diastereomeric excess [5] [7]. Advanced analytical techniques utilizing chiral stationary phases have enabled separation and quantification of potential stereoisomeric impurities, including the (3R,5R), (3S,5S), and (3S,5R) diastereomers [5] [18].
The stereochemical integrity of rosuvastatin sodium remains stable under normal storage conditions, with minimal epimerization observed during pharmaceutical processing [7]. Optical rotation measurements have provided additional confirmation of the stereochemical purity, with specific rotation values serving as quality control parameters [20].
Rosuvastatin sodium contains two asymmetric carbon centers located at positions 3 and 5 of the heptenoic acid side chain, resulting in four possible stereoisomeric configurations [15] [18]. The (3R,5S) configuration represents the sole therapeutically active diastereomer, with alternative stereoisomeric forms demonstrating significantly reduced biological activity [18].
The significance of these chirality centers extends beyond biological activity to encompass physicochemical properties and pharmaceutical stability [15] [18]. Molecular modeling studies have revealed that the (3R,5S) configuration optimizes intramolecular interactions between the hydroxyl groups and the carboxylate moiety, stabilizing the overall molecular conformation [33].
Stereochemical analysis using nuclear magnetic resonance spectroscopy has demonstrated that the two chirality centers influence the chemical environment of neighboring atoms, resulting in characteristic splitting patterns and chemical shift differences [34] [35]. The coupling constants between vicinal protons provide definitive evidence for the stereochemical assignments, with three-bond coupling constants reflecting the dihedral angles around the chiral centers [34].
Rosuvastatin sodium and rosuvastatin calcium represent distinct salt forms of the same parent compound, differing primarily in their counterion composition and resulting physicochemical properties [4] [29]. Rosuvastatin calcium exhibits the molecular formula C₄₄H₅₄CaF₂N₆O₁₂S₂, corresponding to a hemicalcium salt with two rosuvastatin anions per calcium cation [4]. The molecular weight of rosuvastatin calcium is 1001.14 grams per mole, approximately twice that of the sodium salt due to the divalent nature of calcium [4] [21].
Solubility characteristics differ substantially between the two salt forms, with rosuvastatin calcium demonstrating sparingly soluble behavior in aqueous media [21]. In contrast, rosuvastatin sodium exhibits enhanced aqueous solubility, facilitating dissolution and bioavailability in pharmaceutical formulations [24] [29]. The calcium salt form shows solubility of approximately 20 milligrams per milliliter in organic solvents such as dimethyl sulfoxide, while maintaining limited aqueous solubility of 0.5 milligrams per milliliter [21].
Crystal structure analysis reveals distinct polymorphic behaviors between the sodium and calcium salt forms [25] [29]. Rosuvastatin calcium exists in multiple crystalline forms including hydrated and anhydrous variants, while rosuvastatin sodium typically adopts amorphous or single crystalline forms [25] [29]. Thermal analysis demonstrates different decomposition patterns, with rosuvastatin calcium showing characteristic dehydration events in differential scanning calorimetry that are absent in the sodium salt [29].
| Property | Rosuvastatin Sodium | Rosuvastatin Calcium |
|---|---|---|
| Molecular Formula | C₂₂H₂₇FN₃NaO₆S | C₄₄H₅₄CaF₂N₆O₁₂S₂ |
| Molecular Weight | 503.52 g/mol | 1001.14 g/mol |
| Salt Stoichiometry | 1:1 (drug:cation) | 2:1 (drug:cation) |
| Aqueous Solubility | Enhanced | Sparingly soluble |
| Crystalline Forms | Amorphous/Single form | Multiple polymorphs |
| Hygroscopicity | Reduced | Moderate to high |
The pharmaceutical implications of these structural differences are significant for formulation development and stability considerations [29] [31]. Studies have demonstrated that rosuvastatin sodium exhibits reduced hygroscopicity compared to the calcium salt, contributing to improved chemical stability in solid dosage forms [29] [31]. The elimination of alkali metal impurities in rosuvastatin sodium preparations has been shown to enhance the stability of amorphous formulations [29].
Rosuvastatin sodium presents as a solid crystalline powder at room temperature [1] [2]. The compound exhibits a characteristic white to light yellow coloration, appearing as a white to off-white or light yellow amorphous powder [1] [2] [3]. The physical appearance is consistently described as a crystalline powder with uniform particle characteristics [1] [4].
The compound demonstrates good stability under normal storage conditions when maintained as a solid powder form [3]. Visual inspection reveals a homogeneous powder without visible impurities or discoloration when stored appropriately [2] [3].
Rosuvastatin sodium demonstrates pH-dependent aqueous solubility behavior. The compound exhibits sparingly soluble characteristics in pure water, with predicted solubility values of approximately 0.0886 mg/mL [5]. However, solubility increases significantly in buffered aqueous systems, particularly at physiological pH ranges [6].
In phosphate buffer systems, rosuvastatin sodium shows enhanced solubility characteristics. The compound is relatively soluble at pH values above 4.0 and demonstrates highly soluble properties in pH 6.6 citrate buffers [6]. At pH 7.4 phosphate buffer, the solubility reaches optimal levels for pharmaceutical applications [7].
The dissolution behavior of rosuvastatin sodium is influenced by medium composition and pH conditions. Studies demonstrate that dissolution rates are enhanced in buffered media compared to pure water systems [8]. The compound exhibits complete dissolution within two minutes in optimized formulations, indicating rapid dissolution kinetics [9].
Rosuvastatin sodium demonstrates excellent compatibility with various organic solvents. The compound exhibits high solubility in dimethyl sulfoxide (DMSO), with solubility values reaching ≥48.2 mg/mL [10]. This high organic solvent solubility facilitates formulation development and analytical procedures [11].
In methanol, rosuvastatin sodium shows good solubility characteristics, making it suitable for analytical applications and extraction procedures [12] [13]. The compound is slightly soluble in ethanol, with sufficient solubility for most pharmaceutical applications [12] [13].
Dimethylformamide represents another compatible organic solvent system, with rosuvastatin sodium demonstrating good solubility properties [14] [11]. The compound also shows compatibility with acetone and other organic solvents used in pharmaceutical processing [14].
The partition coefficient of rosuvastatin sodium demonstrates the compound's hydrophilic nature. The octanol-water partition coefficient is 0.13 at pH 7.0, indicating strong hydrophilic characteristics [12] [13] [15]. This low partition coefficient value classifies rosuvastatin sodium as a hydrophilic compound with preferential affinity for aqueous phases [15] [16].
pH-dependent partition coefficient variations have been observed. At pH 6.8 phosphate buffer conditions, the log P value increases to 2.32, suggesting increased lipophilic characteristics under specific pH conditions [7]. At pH 7.4, the partition coefficient demonstrates moderate hydrophilic-lipophilic balance with log P values of 1.3 [7].
The hydrophilic nature of rosuvastatin sodium influences its pharmacokinetic properties and tissue distribution characteristics. The compound's preferential water solubility enhances its hepatic uptake and selectivity for liver tissue, which represents the primary site of action [12].
Differential scanning calorimetry (DSC) analysis reveals specific melting point characteristics for rosuvastatin sodium. The compound exhibits a melting point range of 106.0°C to 118.0°C [4]. Some studies report melting points in the range of 122°C, with variations attributed to different analytical conditions and sample preparation methods [17].
The melting point determination shows characteristic endothermic peaks in DSC thermograms. The primary melting endotherm occurs at approximately 170°C, with onset temperatures varying based on heating rates and sample conditions [18]. These thermal transitions indicate the crystalline nature of the compound and its thermal stability characteristics [18].
Rosuvastatin sodium demonstrates excellent thermal stability under normal pharmaceutical processing conditions. The compound remains stable up to 200°C, beyond which decomposition processes initiate [19] [18]. Thermogravimetric analysis (TGA) confirms thermal stability in the range of 25-200°C [18].
Dehydration processes occur at lower temperatures, with water loss observed between 72-100°C [18]. The compound typically contains approximately 3.7% water content, which is removed during initial heating phases [18]. This dehydration does not significantly affect the compound's pharmaceutical properties [18].
Thermal stability studies under stress conditions demonstrate that rosuvastatin sodium maintains structural integrity during thermal exposure. The compound shows minimal degradation when exposed to temperatures up to 70°C for extended periods [19]. This thermal stability supports the compound's suitability for various pharmaceutical manufacturing processes [19].
The sodium counterion significantly influences the physicochemical properties of rosuvastatin sodium compared to other salt forms. The molecular weight of the sodium salt is 503.5 g/mol, which is lower than the calcium salt form (1001.14 g/mol) [20] [13]. This molecular weight difference affects dissolution rates and bioavailability characteristics [20].
The sodium counterion enhances water solubility compared to the free acid form of rosuvastatin. The ionic nature of the sodium salt facilitates dissolution in aqueous media and improves pharmaceutical processing characteristics [20] [1]. The 1:1 stoichiometry between rosuvastatin and sodium provides optimal salt formation properties .
Salt formation effects on stability demonstrate that the sodium salt form maintains chemical stability under appropriate storage conditions. The counterion does not significantly affect the thermal stability profile, with similar decomposition temperatures observed for different salt forms [19] [18]. However, the sodium salt exhibits enhanced dissolution kinetics compared to less soluble salt forms [8] [9].